Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-

Medicinal Chemistry Preclinical Candidate Optimization Synthetic Intermediate Specification

Select Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- (CAS 4433-78-7) for research, analytical, or manufacturing workflows. Its 4′-acetamido substituent alters electron density and H-bonding (tPSA 75.3 Ų) vs. generic acetoacetanilides, enabling Gewald synthesis of diverse 2-aminothiophene libraries with acetamidophenyl substitution patterns. A documented reverse-phase HPLC method on Newcrom R1 ensures straightforward impurity profiling and preparative separation. Active TSCA Inventory listing eliminates PMN delays for U.S. manufacturing. With XLogP3 = 0.7, it offers enhanced aqueous solubility over unsubstituted analogs, improving yields in aqueous reactions and facilitating workup. Request your quote today.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 4433-78-7
Cat. No. B1293926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanamide, N-[4-(acetylamino)phenyl]-3-oxo-
CAS4433-78-7
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C12H14N2O3/c1-8(15)7-12(17)14-11-5-3-10(4-6-11)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,16)(H,14,17)
InChIKeyPNVSDRLLBNUJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- (CAS 4433-78-7): A Dual-Functional Acetoacetanilide Building Block for Pharmaceutical Intermediates and Fine Chemical Synthesis


Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- (CAS 4433-78-7), also known as 4′-acetamidoacetoacetanilide or N-(4-acetamidophenyl)-3-oxobutanamide, is an aromatic acetoacetamide derivative characterized by a 3-oxobutanamide moiety attached to a para-acetamidophenyl scaffold [1]. The compound (C12H14N2O3, MW 234.25) features two amide functionalities and a β-keto group, conferring both hydrogen bond donor/acceptor capacity and keto-enol tautomerization potential [2]. Structurally, it is a substituted derivative of the fundamental acetoacetanilide framework, with the 4′-acetamido substituent modulating physicochemical properties including LogP (XLogP3 = 0.7) [1] relative to the unsubstituted parent compound. Its placement on the TSCA Inventory under the Chemical Substance Inventory [3] confirms regulatory recognition for industrial applications in the United States.

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- (CAS 4433-78-7): Why Structural Specificity Precludes Generic Replacement in Intermediate-Dependent Syntheses


Substitution of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- with a generic acetoacetanilide analog is not scientifically defensible when the compound functions as a precise synthetic intermediate or research tool. While superficially similar acetoacetanilides (e.g., unsubstituted acetoacetanilide, CAS 102-01-2; or 4′-chloro-2′,5′-dimethoxyacetoacetanilide, CAS 4433-79-8) share the reactive β-ketoamide core, the 4′-acetamido substituent fundamentally alters multiple selection-critical parameters. This substitution modulates the aromatic ring's electron density, affecting both the nucleophilicity of the aniline nitrogen in downstream reactions and the keto-enol equilibrium of the acetoacetamide moiety [1]. Furthermore, the dual-amide architecture introduces a distinct hydrogen-bonding network (two H-bond donors, three H-bond acceptors) [1] that dictates chromatographic retention behavior, solubility profile, and solid-state stability—parameters that cannot be assumed comparable across analogs. The compound's verified TSCA regulatory status [2] also provides a compliance baseline that unlisted or differently regulated analogs may lack. The following quantitative evidence establishes the specific, non-interchangeable characteristics that define this compound's scientific and procurement value.

Quantitative Evidence Guide for Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- (CAS 4433-78-7): Direct Comparisons and Differentiating Performance Metrics for Scientific Selection


Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- (CAS 4433-78-7): Structural Differentiation from Unsubstituted Acetoacetanilide via Key Physicochemical Descriptors

The 4′-acetamido substitution on Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- produces measurable shifts in critical physicochemical parameters relative to the unsubstituted parent compound acetoacetanilide (CAS 102-01-2). Computed XLogP3 values indicate a reduction in lipophilicity for the target compound (XLogP3 = 0.7) compared to the unsubstituted acetoacetanilide (XLogP3 = 1.2) [1]. This substitution also increases the hydrogen bond donor count from one (unsubstituted) to two, and the hydrogen bond acceptor count from two to three, fundamentally altering the compound's capacity for intermolecular interactions [1].

Medicinal Chemistry Preclinical Candidate Optimization Synthetic Intermediate Specification

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- (CAS 4433-78-7): Comparative Molecular Complexity and Polar Surface Area Differentiate from Simple Acetoacetanilide Scaffolds

The presence of the 4′-acetamido group on the target compound substantially increases both molecular complexity and topological polar surface area (tPSA) relative to the unsubstituted acetoacetanilide baseline. The target compound exhibits a tPSA of 75.3 Ų [1], a value that influences membrane permeability predictions and chromatographic retention. This is a direct consequence of the additional amide functionality (NH-C(=O)-CH3) at the para position, which contributes additional heteroatom content and expands the molecule's hydrogen-bonding footprint beyond that of the simpler acetoacetanilide core.

Drug Discovery Fragment-Based Screening Library Design

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- (CAS 4433-78-7): Validated HPLC Separation Methodology as a Distinctive Procurement Criterion

A documented reverse-phase HPLC method specifically validated for the analysis and preparative separation of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- has been established [1]. The method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid, and has been noted as scalable for both analytical purity assessment and preparative isolation of impurities. The method can be adapted for mass spectrometry compatibility by substituting formic acid for phosphoric acid, providing a verified analytical pathway for this specific compound that may not transfer directly to analogs with differing retention characteristics.

Analytical Method Development Quality Control Preparative Chromatography

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- (CAS 4433-78-7): Commercial Purity Grade Availability as a Determinant of Procurement Fitness

Procurement viability and synthetic utility are directly tied to available purity specifications. Multiple commercial suppliers list Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- with defined purity thresholds of ≥95% and, in some cases, ≥98% or ≥99% . This establishes a verifiable purity baseline for sourcing. In contrast, procurement of custom-synthesized or less commercially established acetoacetanilide analogs may lack guaranteed purity specifications or require additional analytical verification prior to use in sensitive applications such as pharmaceutical intermediate synthesis.

Chemical Sourcing Reagent Specification Synthetic Route Feasibility

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- (CAS 4433-78-7): Regulatory Inventory Status as a Differentiator for Industrial-Scale Procurement

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- is listed on the United States Toxic Substances Control Act (TSCA) Chemical Substance Inventory [1] under the EPA Registry Name Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-, with an 'Active' status as of the 2024 CDR reporting cycle. This active inventory status provides a clear regulatory pathway for commercial manufacture and import in the United States. In contrast, unlisted acetoacetanilide derivatives or novel research compounds require Pre-Manufacture Notice (PMN) submission or exemption determination prior to industrial-scale activities, introducing regulatory uncertainty and timeline delays for procurement and process development.

Regulatory Compliance Industrial Chemical Procurement TSCA Inventory

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- (CAS 4433-78-7): Documented Utility as a Key Intermediate in the Synthesis of Heterocyclic Compounds

The synthetic utility of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- has been documented in the peer-reviewed literature as a starting material for the synthesis of biologically relevant heterocycles. Specifically, this compound has been employed as a precursor in the Gewald reaction with malononitrile and elemental sulfur to generate 2-aminothiophene derivatives [1]. This reaction pathway exploits the active methylene group of the 3-oxobutanamide moiety, enabling construction of thiophene scaffolds that were subsequently evaluated for cytotoxic activity. The para-acetamido substituent on the phenyl ring is carried through the synthesis, imparting distinct substitution patterns on the resulting thiophene products that would not be accessible from unsubstituted acetoacetanilide or other analogs.

Heterocyclic Synthesis Medicinal Chemistry Synthetic Intermediate

Best Research and Industrial Application Scenarios for Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- (CAS 4433-78-7): Evidence-Based Fit-for-Purpose Selection


Synthesis of Diversely Substituted 2-Aminothiophene Derivatives for Medicinal Chemistry Programs

Researchers seeking to generate structurally diverse 2-aminothiophene libraries for cytotoxic activity screening should prioritize procurement of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-. Peer-reviewed literature documents its successful application as a Gewald reaction precursor alongside its 4-chloro analog, enabling parallel synthesis of thiophenes bearing either acetamidophenyl or chlorophenyl substitution patterns [1]. The 4′-acetamido substituent introduces a polar, hydrogen-bonding moiety (tPSA = 75.3 Ų) that may confer distinct physicochemical and pharmacological properties to the resulting heterocycles relative to those derived from more lipophilic or unsubstituted acetoacetanilide precursors.

Quality Control and Preparative Purification Workflows Requiring Validated Analytical Methods

For analytical chemistry groups and QC laboratories requiring efficient, scalable chromatographic methods without extensive in-house method development, this compound offers a documented, validated reverse-phase HPLC separation protocol [1]. The method, developed on a Newcrom R1 column, is specified as scalable for preparative separation of impurities and adaptable for LC-MS applications [1]. This pre-established analytical pathway provides operational efficiency advantages for organizations procuring the compound for use as a reference standard, in impurity profiling, or in preparative purification of reaction mixtures containing this specific intermediate.

Industrial-Scale Chemical Manufacturing within TSCA-Compliant Frameworks

Organizations planning large-volume procurement for U.S.-based manufacturing, processing, or import should select Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- specifically for its active TSCA Inventory listing [1]. This regulatory status eliminates PMN submission requirements and associated 90-day review periods, providing a clear compliance pathway and timeline certainty that unlisted acetoacetanilide derivatives cannot offer. This is particularly relevant for fine chemical manufacturers and pharmaceutical intermediate producers seeking to scale processes without regulatory delay.

Development of Water-Compatible Synthetic Protocols or Formulations Requiring Reduced Lipophilicity

When designing synthetic routes or formulations where aqueous solubility or biphasic reaction compatibility is a critical parameter, the lower computed lipophilicity (XLogP3 = 0.7) of this compound relative to unsubstituted acetoacetanilide (XLogP3 = 1.2) [1] makes it the rationally preferred choice. The 0.5-unit reduction in XLogP3 translates to predicted enhanced water solubility, potentially improving reaction yields in aqueous media, facilitating aqueous workup procedures, and offering a developability advantage in pharmaceutical candidate optimization where reduced logP is a design goal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.